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molecular formula C10H19N3O4 B8418514 [3-(N'-acetyl-hydrazino)-3-oxo-propyl]-carbamic acid tert-butyl ester

[3-(N'-acetyl-hydrazino)-3-oxo-propyl]-carbamic acid tert-butyl ester

Cat. No. B8418514
M. Wt: 245.28 g/mol
InChI Key: CUTTVDFLPQWLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

EDCI.HCl (3.05 g, 15.95 mmol), HOBt (1.66 g, 12.27 mmol) and triethylamine (2.22 ml, 15.95 mmol) are added to a stirred solution of BOC-β-Ala-OH (2.32 g, 12.27 mmol) in DCM (60 ml). After stirring for 30 min at 0° C. acetic acid hydrazide (1.0 g, 13.5 mmol) is added in one portion. The reaction mixture is stirred at 0° C. for 1 hour. The reaction is diluted with water and extracted several times with DCM. The organic extract is dried (MgSO4) and the solvent is removed to give an oil. Purification by chromatography on silica, eluting with EtOAc increasing to EtOAc:EtOH 10:1, affords the titled compound.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C.[NH:30]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:31][CH2:32][C:33]([OH:35])=O.[C:43]([NH:46][NH2:47])(=[O:45])[CH3:44]>C(Cl)Cl.O>[C:39]([O:38][C:36](=[O:37])[NH:30][CH2:31][CH2:32][C:33]([NH:47][NH:46][C:43](=[O:45])[CH3:44])=[O:35])([CH3:42])([CH3:41])[CH3:40] |f:0.1|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1.66 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.32 g
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
EXTRACTION
Type
EXTRACTION
Details
extracted several times with DCM
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with EtOAc increasing to EtOAc:EtOH 10:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC(=O)NNC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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